

Disiloxane: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disiloxane*

Cat. No.: *B077578*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the safety, handling, and storage of **disiloxane**, with a focus on hexamethyl**disiloxane** (HMDS), a common and representative compound of this chemical family. This document is intended for professionals in research, scientific, and drug development fields who may work with or encounter this substance.

Chemical and Physical Properties

Disiloxane and its derivatives are characterized by their unique chemical structure, which imparts properties such as high thermal stability and low surface tension.^[1] The fundamental **disiloxane** molecule has the chemical formula $\text{Si}_2\text{H}_6\text{O}$.^[2] However, in industrial and research applications, substituted **disiloxanes**, particularly hexamethyl**disiloxane** (HMDS), are more prevalent.

Table 1: Physical and Chemical Properties of Hexamethyl**disiloxane** (CAS: 107-46-0)

Property	Value	Reference
Molecular Formula	C ₆ H ₁₈ OSi ₂	[3]
Molecular Weight	162.38 g/mol	[3]
Appearance	Colorless liquid	
Odor	Odorless	
Boiling Point	99-100 °C	[3]
Melting Point	-68 °C	[3]
Flash Point	-1 °C	[4]
Vapor Pressure	5500 Pa at 25 °C	[5]
Water Solubility	0.093 mg/L at 23 °C	[5]
log P (octanol/water)	5.06 at 25 °C	[5]

Toxicological Profile

Disiloxanes, particularly HMDS, are generally considered to have low acute toxicity.[4] However, understanding their toxicological profile is crucial for safe handling. In silico studies suggest that some siloxanes may have the potential to affect the endocrine system through the estrogen receptor (ER) pathway, though further research is needed to substantiate this.[6]

Table 2: Summary of Acute Toxicity Data for Hexamethyl**disiloxane**

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	> 16 mL/kg bw	Not Classified	[4]
LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	Not Classified	[3][4]
LC ₅₀	Rat	Inhalation	> 106,000 mg/m ³ (4h)	Not Classified	[3][5]
Skin Irritation	Rabbit	Dermal	Not irritating	Not Classified	[3]
Eye Irritation	Rabbit	Ocular	Not irritating	Not Classified	[3]
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	Not Classified	[3]

Clinical signs of toxicity in animals at very high doses have included prostration, sluggishness, unsteady gait, hyperactivity, decreased activity, ataxia, gasping, and paralysis.[3][5]

Experimental Protocols

The safety and toxicity of **disiloxanes** are evaluated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological studies.

Acute Dermal Toxicity (as per OECD Guideline 402)

Objective: To determine the acute toxicity of a substance applied to the skin.[5]

Methodology:

- Test Animals: Healthy young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex (usually females), are used.[5][7]
- Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. The test area should be at least 10% of the body surface area. [5][7]

- Dose Administration: The test substance is applied uniformly over the prepared skin area. For a limit test, a dose of 2000 mg/kg body weight is typically used.[5][7]
- Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place for a 24-hour exposure period.[8]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after application.[5]
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.[5]

Acute Inhalation Toxicity (as per OECD Guideline 403)

Objective: To determine the acute toxicity of a substance when inhaled.[9][10]

Methodology:

- Test Animals: Healthy young adult rats are the preferred species.[10]
- Exposure System: Whole-body or nose-only exposure chambers are used to expose the animals to the test substance as a vapor, aerosol, or gas.[9]
- Concentration and Duration: In a traditional LC₅₀ protocol, groups of animals are exposed to at least three concentrations for a fixed duration, typically 4 hours. For a limit test, a single high concentration is used.[10][11]
- Monitoring: Chamber conditions (temperature, humidity, airflow) and the concentration of the test substance are continuously monitored.[9]
- Observation: Animals are observed for clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weights are recorded.[10]
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[10]

Skin Irritation/Corrosion (as per OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12]

Methodology:

- Test Animals: A single animal, typically an albino rabbit, is used initially.[12]
- Preparation: The fur on the animal's back is clipped approximately 24 hours before the test. [12]
- Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch. An untreated area of skin serves as a control.[12]
- Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.[12]
- Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized grading system.[12]
- Reversibility: If effects are present at 72 hours, observations continue for up to 14 days to assess reversibility.[12]

Skin Sensitization (as per OECD Guideline 406 - Guinea Pig Maximization Test)

Objective: To determine the potential of a substance to cause an allergic skin reaction.[13]

Methodology:

- Test Animals: Young adult guinea pigs are used, with at least 10 animals in the treatment group and 5 in the control group.[13]
- Induction Phase (Day 0): Intradermal injections of the test substance (with and without adjuvant) and adjuvant alone are made into the shoulder region.[13]

- Induction Phase (Day 7): A topical application of the test substance is applied to the injection site and covered with an occlusive dressing for 48 hours.[13]
- Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a fresh site on the flank of both test and control animals and covered with an occlusive dressing for 24 hours.[13]
- Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.[13]

Safety and Handling

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[4]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber or butyl rubber). A lab coat or other protective clothing should be worn to prevent skin contact.[4][11]
- Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator with organic vapor cartridges.[11]

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood, to maintain airborne concentrations below exposure limits.[14]
- Use explosion-proof electrical, ventilating, and lighting equipment due to the flammable nature of some **disiloxanes**.[4]

General Hygiene Practices

- Avoid contact with skin, eyes, and clothing.[15]

- Do not eat, drink, or smoke in areas where **disiloxane** is handled.[4]
- Wash hands thoroughly after handling.[4]

Storage

Proper storage is crucial for maintaining the integrity of **disiloxane** and preventing hazardous situations.

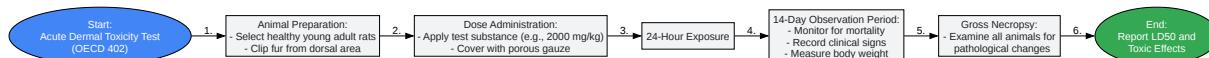
- Containers: Store in tightly closed, properly labeled containers.[4][14]
- Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][14]
- Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[14][16]
- Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4]

Emergency Procedures

First Aid Measures

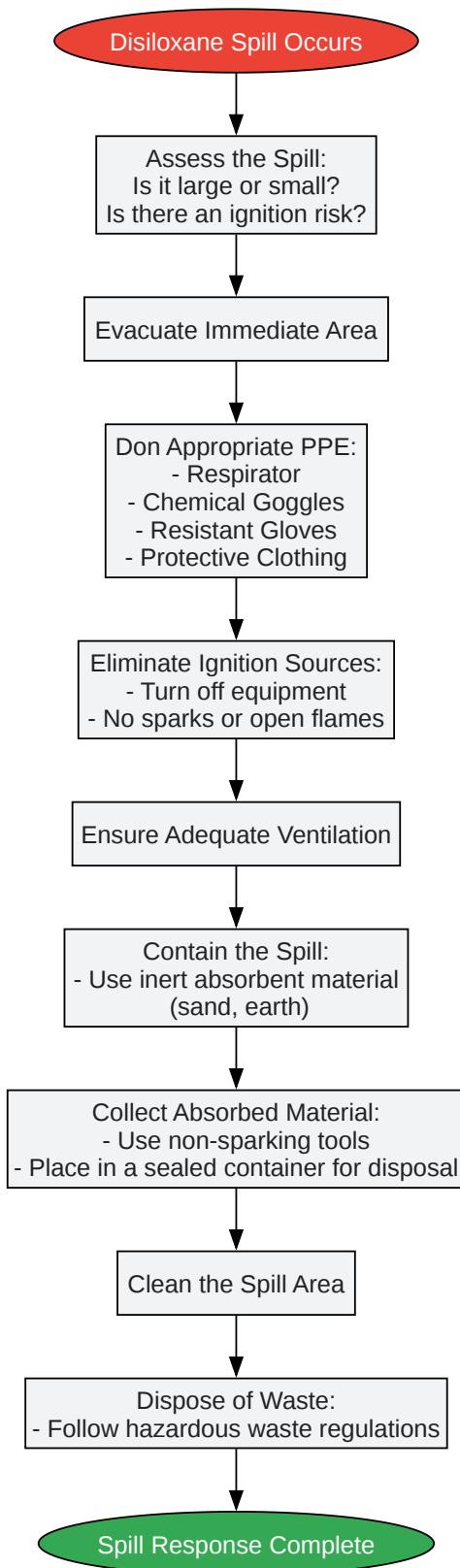
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
- Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[4]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures


- Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][17]
- Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][18]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[17]

Accidental Release Measures

- Personal Precautions: Eliminate all ignition sources. Evacuate personnel to a safe area. Wear appropriate PPE.[17]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[19]
- Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[19]


Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and testing of **disiloxane**.

[Click to download full resolution via product page](#)

Caption: Workflow for an Acute Dermal Toxicity Study.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. globalsilicones.org [globalsilicones.org]
- 2. cir-safety.org [cir-safety.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. www2.mst.dk [www2.mst.dk]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 9. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 10. oecd.org [oecd.org]
- 11. eurolab.net [eurolab.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. specialchem.com [specialchem.com]
- 16. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 17. researchgate.net [researchgate.net]
- 18. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 19. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disiloxane: A Comprehensive Technical Guide to Safety, Handling, and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077578#safety-handling-and-storage-of-disiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com